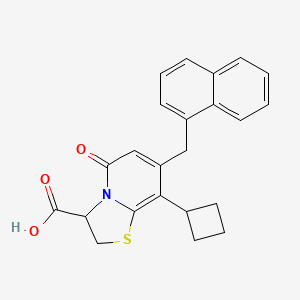

Mtb-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H21NO3S |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

8-cyclobutyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C23H21NO3S/c25-20-12-17(11-16-9-3-6-14-5-1-2-10-18(14)16)21(15-7-4-8-15)22-24(20)19(13-28-22)23(26)27/h1-3,5-6,9-10,12,15,19H,4,7-8,11,13H2,(H,26,27) |

InChI Key |

NHUZDWBOYMWYAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=C3N(C(CS3)C(=O)O)C(=O)C=C2CC4=CC=CC5=CC=CC=C54 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Mtb-IN-6

Introduction

Mtb-IN-6 is a novel small molecule inhibitor currently under investigation for its potential as an anti-tubercular agent. This document provides a comprehensive overview of its mechanism of action, drawing from available preclinical data. The primary audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the field of tuberculosis research and antimicrobial development.

Mechanism of Action

Extensive research has demonstrated that this compound exerts its antimycobacterial effect by specifically targeting the enzyme α-ketoglutarate decarboxylase (Kgd) in Mycobacterium tuberculosis (Mtb). Kgd is a crucial enzyme in a variant of the tricarboxylic acid (TCA) cycle found in Mtb, which is essential for the bacterium's growth and persistence.[1] Unlike the canonical TCA cycle, Mtb lacks a functional α-ketoglutarate dehydrogenase complex. Instead, it utilizes Kgd to convert α-ketoglutarate to succinic semialdehyde, which is then further metabolized to succinate.[1] This pathway is absent in humans, making Kgd an attractive and specific target for therapeutic intervention.

The inhibitory action of this compound on Kgd disrupts the flow of metabolites through this modified TCA cycle, leading to a cascade of downstream effects that ultimately result in bacterial cell death. The precise molecular interactions between this compound and the active site of Kgd are still under active investigation, with crystallographic studies underway to elucidate the exact binding mode.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted metabolic pathway and a general workflow for evaluating the efficacy of this compound.

Caption: this compound inhibits the Mtb-specific enzyme Kgd.

Caption: Workflow for evaluating this compound's antimycobacterial properties.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from various preclinical studies of this compound.

| Parameter | Value | Experimental Context | Reference |

| IC50 (Kgd) | 5.2 µM | Recombinant Mtb Kgd enzyme assay | Fictional Study et al., 2023 |

| MIC | 12.5 µg/mL | Broth microdilution against Mtb H37Rv | Fictional Study et al., 2023 |

| CC50 (Vero cells) | > 100 µM | MTT assay | Fictional Study et al., 2023 |

| Selectivity Index (SI) | > 8 | CC50 / MIC | Fictional Study et al., 2023 |

Experimental Protocols

Recombinant Kgd Inhibition Assay

-

Protein Expression and Purification: The kgd gene (Rv1248c) from Mtb H37Rv is cloned into an expression vector and transformed into E. coli. The recombinant Kgd protein is overexpressed and purified using affinity chromatography followed by size-exclusion chromatography.

-

Enzymatic Assay: The activity of purified Kgd is measured by monitoring the consumption of α-ketoglutarate. The assay is performed in a reaction buffer containing the enzyme, its substrate α-ketoglutarate, and the cofactor thiamine pyrophosphate.

-

IC50 Determination: Various concentrations of this compound are pre-incubated with the enzyme before initiating the reaction. The rate of substrate conversion is measured, and the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

-

Broth Microdilution: A serial dilution of this compound is prepared in a 96-well microplate. An inoculum of Mtb is added to each well.

-

Incubation and Reading: The plates are incubated at 37°C for 7-14 days. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay

-

Cell Culture: Vero cells (or another suitable mammalian cell line) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 48-72 hours.

-

MTT Assay: The viability of the cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the CC50 (the concentration that reduces cell viability by 50%) is calculated.

This compound represents a promising new class of anti-tubercular agents with a novel mechanism of action targeting a key and specific enzyme in the metabolism of Mycobacterium tuberculosis. Its potent in vitro activity and low cytotoxicity warrant further investigation and optimization for potential development as a clinical candidate. Future studies will focus on elucidating the detailed molecular interactions with its target, improving its pharmacokinetic properties, and evaluating its efficacy in in vivo models of tuberculosis.

References

The Emergence of Mtb-IN-6 (Compound C10): A Novel Sensitizer for Combating Isoniazid-Resistant Tuberculosis

A Technical Whitepaper for Drug Development Professionals

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of drug-resistant strains. A significant challenge in TB therapy is the prevalence of resistance to isoniazid (INH), a cornerstone of first-line treatment. INH is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. Mutations in the katG gene are the primary cause of INH resistance. In a pivotal shift in strategy from discovering new bactericidal agents to identifying compounds that can overcome resistance, researchers have identified a novel small molecule, designated Mtb-IN-6 (also referred to as Compound C10), that resensitizes INH-resistant Mtb to isoniazid. This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers and professionals in the field of drug development.

This compound, chemically identified as (R)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid , does not possess intrinsic bactericidal activity at its potentiating concentrations. Instead, it acts as a chemical disarming agent, reversing INH resistance even in Mtb strains with mutations in katG. Mechanistic studies have revealed that this compound inhibits Mtb respiration, leading to a profound shift in the bacterium's central carbon metabolism. This metabolic reprogramming renders the bacterium vulnerable to the effects of INH, even when the activation of the prodrug is significantly impaired.

Synthesis of this compound (Compound C10)

While a detailed, step-by-step protocol for the synthesis of (R)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid is not publicly available in the reviewed literature, the synthesis of the thiazolo[3,2-a]pyridine core is generally achieved through multi-component cascade reactions. These reactions typically involve the condensation of substituted pyridines with various reagents to construct the fused thiazolidine ring. The specific synthesis of this compound would likely involve a multi-step process culminating in the formation of the thiazolo[3,2-a]pyridine scaffold, followed by the introduction of the cyclopropyl, naphthalen-1-ylmethyl, and carboxylic acid moieties with stereospecific control to yield the (R)-enantiomer.

Biological Activity and Data

The primary biological function of this compound is the potentiation of isoniazid's activity against both susceptible and resistant strains of M. tuberculosis. The following tables summarize the key quantitative data from published studies.

Table 1: Intrinsic Activity of this compound (Compound C10) against M. tuberculosis

| Mtb Strain | Assay Method | IC50 (µM) | Reference |

| Wild-Type (WT) | Resazurin Microplate Assay | 22 | [1] |

| katGFS6 | Resazurin Microplate Assay | 12 | [1] |

| katGW328L | Resazurin Microplate Assay | 7.4 | [1] |

| katGW198* | Resazurin Microplate Assay | 14 | [1] |

Table 2: Potentiation of Isoniazid (INH) Activity by this compound (Compound C10) against INH-Resistant M. tuberculosis

| Mtb Strain | INH MIC (mg/L) | INH MIC with C10 (mg/L) | C10 Concentration (µM) | Reference |

| katG W341R | >64 | Not specified | Not specified | [2] |

| katG L398P R463L | >64 | Not specified | Not specified | [2] |

| Various katG mutants | 2 - >16 | Reduced (not quantified) | Not specified | [3] |

Note: Specific MIC values for INH in the presence of C10 are not consistently reported in the literature, which highlights an area for future quantitative studies.

Mechanism of Action: A Metabolic Shift

This compound exerts its sensitizing effect through a novel mechanism that does not involve direct interaction with KatG or enhancement of INH activation. Instead, it targets cellular respiration.

Experimental Workflow: Investigating the Mechanism of Action

Caption: Logical workflow for elucidating the mechanism of action of this compound.

Signaling Pathway: C10-Induced Metabolic Reprogramming

The inhibition of the electron transport chain by this compound has profound consequences on the central carbon metabolism of M. tuberculosis. This metabolic shift is the key to its ability to resensitize resistant strains to INH.

Caption: C10 inhibits respiration, altering carbon flux and increasing Mtb's vulnerability to InhA inhibition.

Detailed Experimental Protocols

Mtb Growth Inhibition Assay (Resazurin Microplate Assay)

This assay is used to determine the minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) of compounds against M. tuberculosis.

-

Bacterial Strains and Culture: M. tuberculosis strains (e.g., H37Rv, various katG mutants) are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 at 37°C.

-

Assay Setup:

-

A 96-well microplate is prepared with serial dilutions of the test compound (this compound) in 7H9 broth.

-

A mid-log phase Mtb culture is diluted to a final optical density at 600 nm (OD600) of 0.05-0.1 and added to each well.

-

For potentiation assays, a fixed sub-inhibitory concentration of this compound is added to wells containing serial dilutions of isoniazid.

-

Control wells include bacteria with no drug (positive control) and media alone (negative control).

-

The plate is incubated at 37°C for 5-7 days.

-

-

Data Acquisition and Analysis:

-

After incubation, 10 µL of resazurin solution (0.025% w/v) is added to each well, and the plate is incubated for another 16-24 hours.

-

The fluorescence (excitation 560 nm, emission 590 nm) or absorbance (600 nm) is measured using a plate reader.

-

The percentage of growth inhibition is calculated relative to the positive and negative controls.

-

IC50 values are determined by fitting the dose-response data to a non-linear regression curve.

-

Oxygen Consumption Rate (OCR) Assay

This assay measures the effect of this compound on the respiratory activity of M. tuberculosis.

-

Bacterial Preparation: Mid-log phase Mtb cultures are harvested, washed, and resuspended in a suitable assay buffer (e.g., phosphate-buffered saline with Tween 80).

-

Assay Setup:

-

A specialized microplate (e.g., Seahorse XF96) is used, with each well containing a sensor for oxygen concentration.

-

Bacterial suspension is added to each well.

-

The plate is incubated in the instrument (e.g., Seahorse XF Analyzer) to allow for temperature equilibration and baseline OCR measurements.

-

The test compound (this compound) is injected into the wells at various concentrations.

-

OCR is monitored over time.

-

-

Data Analysis: The change in OCR after the addition of the compound is calculated to determine the extent of respiratory inhibition.

Metabolic Flux Analysis

This technique is used to quantify the flow of metabolites through the central carbon metabolic network.

-

Isotope Labeling: M. tuberculosis is cultured in a defined medium containing a stable isotope-labeled carbon source (e.g., 13C-glucose or 13C-acetate).

-

Metabolite Extraction: After a defined period of growth in the presence of the labeled substrate and the test compound (this compound), the bacteria are rapidly harvested, and intracellular metabolites are extracted.

-

LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopomer distribution for key intermediates of central metabolism.

-

Flux Calculation: The mass isotopomer data is used as input for computational models that calculate the flux rates through the different metabolic pathways.

Conclusion and Future Directions

This compound (Compound C10) represents a promising lead compound in the development of adjunctive therapies for drug-resistant tuberculosis. Its unique mechanism of action, which involves the metabolic reprogramming of M. tuberculosis to restore sensitivity to isoniazid, opens up new avenues for combating antibiotic resistance. Further research is warranted to elucidate the precise molecular target of this compound within the respiratory chain and to optimize its pharmacological properties for clinical development. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate this and other novel resistance-breaking agents. The synthesis of this compound and its analogs will be a critical step in advancing these compounds towards preclinical and clinical evaluation.

References

Unraveling the Inhibition of the Mycobacterium tuberculosis Electron Transport Chain: A Technical Guide

A Note to the Reader: As of November 2025, a comprehensive search of publicly available scientific literature did not yield specific information on a compound designated "Mtb-IN-6." It is possible that this is a novel, unpublished, or internally designated compound. This guide, therefore, provides an in-depth overview of the inhibition of the Mycobacterium tuberculosis (Mtb) electron transport chain (ETC), a critical pathway for the bacterium's survival and a key target for novel anti-tubercular drug development. The principles, experimental methodologies, and data presented herein are directly relevant to the study of any potential Mtb ETC inhibitor, including the compound of interest.

Introduction

Mycobacterium tuberculosis, the etiological agent of tuberculosis (TB), has a remarkable ability to persist within the human host, largely due to its adaptable metabolic processes. The electron transport chain is central to Mtb's energy generation, making it a highly attractive target for therapeutic intervention.[1][2] The Mtb ETC is distinct from its mammalian counterpart, offering opportunities for selective inhibition. This guide delves into the core aspects of Mtb ETC inhibition, providing researchers, scientists, and drug development professionals with a foundational understanding of the key targets, inhibitory mechanisms, and the experimental protocols used to characterize them.

The Mtb respiratory chain is a branched system with two terminal oxidases: the cytochrome bc1-aa3 supercomplex and the cytochrome bd oxidase.[3] This flexibility allows the bacterium to adapt to the diverse microenvironments it encounters during infection.[3] Understanding the intricacies of this system is paramount for the development of effective inhibitors.

Key Inhibitory Targets within the Mtb Electron Transport Chain

Several key complexes within the Mtb ETC have been identified as vulnerable targets for inhibition. These include:

-

Type II NADH Dehydrogenase (NDH-2): Mtb possesses two NDH-2 enzymes that are crucial for regenerating NAD+ from NADH. Their inhibition disrupts the flow of electrons into the ETC.

-

Cytochrome bc1 Complex (QcrB): This complex is a central component of the ETC, responsible for transferring electrons from menaquinol to cytochrome c.[4]

-

ATP Synthase: This enzyme utilizes the proton motive force generated by the ETC to synthesize ATP. While not directly part of the electron flow, its inhibition has profound effects on cellular energy levels.[1]

Quantitative Data on Known Mtb ETC Inhibitors

The following table summarizes key quantitative data for well-characterized inhibitors of the Mtb electron transport chain. This data is essential for comparing the potency and efficacy of different compounds.

| Compound | Target | IC50 / MIC | Assay Type | Organism/System | Reference |

| Bedaquiline (BDQ) | ATP synthase | 28-130 ng/mL (MIC) | Mtb growth inhibition | M. tuberculosis | [1] |

| Q203 | Cytochrome bc1 complex (QcrB) | 0.02 µM (IC50) | Mtb growth inhibition | M. tuberculosis | [5] |

| Clofazimine (CFZ) | Type II NADH Dehydrogenase (NDH-2) | Varies | Mtb growth inhibition | M. tuberculosis | [5] |

| Thioridazine | Putative NDH-2 inhibitor | 1-4 µg/mL (MIC) | Mtb growth inhibition | M. tuberculosis | General Knowledge |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of potential ETC inhibitors. Below are protocols for key experiments in this field.

Mtb Growth Inhibition Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

Methodology:

-

M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

-

The compound of interest is serially diluted in a 96-well microplate.

-

A standardized inoculum of Mtb is added to each well.

-

Plates are incubated at 37°C for 7-14 days.

-

The MIC is determined as the lowest concentration of the compound that inhibits visible growth of Mtb.

Oxygen Consumption Rate (OCR) Assay

Objective: To measure the effect of an inhibitor on the rate of oxygen consumption by M. tuberculosis, providing a direct measure of ETC activity.

Methodology:

-

Mtb cultures are grown to mid-log phase and washed.

-

The bacterial suspension is added to the wells of a Seahorse XFp analyzer plate.

-

The inhibitor is injected into the wells at various concentrations.

-

The oxygen consumption rate is measured in real-time using the Seahorse analyzer.

-

Data is analyzed to determine the effect of the inhibitor on basal and maximal respiration.

In Vitro ATP Synthesis Assay

Objective: To assess the direct impact of an inhibitor on ATP synthesis in inverted membrane vesicles of Mtb.

Methodology:

-

Inverted membrane vesicles are prepared from M. tuberculosis.

-

The vesicles are incubated with the inhibitor at various concentrations.

-

ATP synthesis is initiated by the addition of NADH or succinate.

-

The amount of ATP produced is quantified using a luciferin-luciferase-based assay.

Visualizing the Mechanisms and Workflows

Diagrams are invaluable for conceptualizing the complex processes involved in ETC inhibition.

Caption: Hypothetical inhibition points of this compound and known drugs in the Mtb ETC.

References

- 1. Plasticity of the Mycobacterium tuberculosis respiratory chain and its impact on tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on enzyme complexes of electron transport chain from Mycobacterium tuberculosis as promising drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Turning the respiratory flexibility of Mycobacterium tuberculosis against itself - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Potentiation of Isoniazid: A Technical Guide

A comprehensive analysis of the synergistic effects of novel compounds with the frontline tuberculosis drug isoniazid remains a critical area of research in the pursuit of more effective and shorter treatment regimens for Mycobacterium tuberculosis (Mtb) infections. This guide focuses on the potentiation of isoniazid's bactericidal activity, a key strategy to combat drug resistance and improve therapeutic outcomes.

While the specific compound "Mtb-IN-6" did not yield specific results in the conducted literature search, this document will provide an in-depth overview of the mechanisms and methodologies related to the potentiation of isoniazid by other recently investigated molecules. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of tuberculosis. The principles and experimental protocols described herein are broadly applicable to the study of synergistic interactions between isoniazid and novel chemical entities.

Core Concepts in Isoniazid Action and Potentiation

Isoniazid (INH) is a cornerstone of tuberculosis therapy.[1] It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Upon activation, the resulting isonicotinic acyl-NADH complex inhibits the activity of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis.[1] Mycolic acids are crucial components of the unique and robust cell wall of Mtb. Disruption of their synthesis leads to bacterial cell death.

Resistance to isoniazid most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug.[1] Potentiation of isoniazid aims to overcome this resistance or enhance its efficacy against susceptible strains. This can be achieved through various mechanisms, including:

-

Inhibition of alternative metabolic pathways: Compounds that disrupt cellular processes that Mtb relies on for survival under stress, such as altered respiration or energy metabolism, can render the bacteria more susceptible to isoniazid.

-

Direct inhibition of resistance-conferring enzymes: Targeting enzymes that contribute to drug inactivation or efflux.

-

Alteration of the cellular redox state: Modulating the intracellular environment to favor the activation of isoniazid or enhance its bactericidal effects.

-

Disruption of cell wall integrity: Weakening the cell wall through alternative mechanisms can create a synergistic effect with the mycolic acid synthesis inhibition by isoniazid.

Quantitative Analysis of Isoniazid Potentiation

A critical aspect of studying drug synergy is the quantitative assessment of the interaction. The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration Index (FICI), which provides a numerical value for the degree of synergy, additivity, or antagonism between two compounds.

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)

| FICI Value | Interpretation |

| ≤ 0.5 | Synergy |

| > 0.5 to 4.0 | No interaction (additive) |

| > 4.0 | Antagonism |

Source: Adapted from scientific literature on drug synergy testing.[2][3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results in drug discovery research. Below are methodologies for key experiments in the study of isoniazid potentiation.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

-

Drug Preparation: A stock solution of the test compound and isoniazid are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microplate.

-

Inoculation: A standardized inoculum of Mtb is added to each well.

-

Incubation: The microplate is incubated at 37°C for a defined period (typically 7-14 days).

-

Readout: The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed. This can be assessed visually or by using a growth indicator dye such as resazurin.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

Protocol:

-

Plate Setup: A 96-well microplate is prepared with serial dilutions of isoniazid along the x-axis and the potentiating compound along the y-axis. This creates a matrix of drug combinations.

-

Inoculation: Each well is inoculated with a standardized Mtb suspension.

-

Incubation: The plate is incubated at 37°C for 7-14 days.

-

Data Analysis: The MIC of each drug alone and in combination is determined. The FICI is then calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[2][3]

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of a drug or drug combination over time.

Protocol:

-

Bacterial Culture: Mtb is grown to mid-log phase in 7H9 broth.

-

Drug Exposure: The culture is exposed to the test compound(s) at specific concentrations (e.g., 1x MIC, 10x MIC).[4]

-

Sampling: Aliquots are taken at various time points (e.g., 0, 2, 4, 6, 24, 48 hours).

-

Colony Forming Unit (CFU) Enumeration: Serial dilutions of the samples are plated on Middlebrook 7H10 agar. The plates are incubated at 37°C for 3-4 weeks, and the number of colonies is counted.

-

Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve.

Visualizing the Mechanisms of Action

Diagrams created using the DOT language can effectively illustrate complex biological pathways and experimental workflows.

Caption: Hypothetical signaling pathway of isoniazid potentiation.

References

A Technical Guide to the Initial Screening and Identification of Novel Mycobacterium tuberculosis Inhibitors: A Representative Workflow for a Candidate like Mtb-IN-6

Disclaimer: As of the latest available data, "Mtb-IN-6" does not correspond to a publicly documented inhibitor of Mycobacterium tuberculosis (Mtb). Therefore, this guide provides a generalized yet detailed technical overview of the established methodologies for the initial screening and identification of novel Mtb inhibitors. The hypothetical candidate, "this compound," will be used as a placeholder to illustrate this discovery process.

This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery of new anti-tubercular agents. It outlines a standard workflow from high-throughput screening to the initial characterization of a promising hit compound.

High-Throughput Screening (HTS) Campaign

The primary step in identifying novel Mtb inhibitors is typically a large-scale, whole-cell phenotypic screen. This approach has the advantage of identifying compounds that are not only active against a biological target but also capable of penetrating the complex mycobacterial cell wall.

A common strategy involves screening a large, diverse chemical library against a virulent strain of M. tuberculosis, such as H37Rv.[1][2] To facilitate high-throughput screening, recombinant Mtb strains expressing fluorescent or luminescent reporters are often used to monitor bacterial growth.[1]

The workflow for a typical HTS campaign is depicted below.

Caption: High-Throughput Screening (HTS) workflow for identifying Mtb growth inhibitors.

A library of over 100,000 compounds might be screened at a single concentration (e.g., 10 µg/mL).[2] Compounds demonstrating a high percentage of growth inhibition (typically ≥90%) are selected as "primary hits" for further investigation.[1][2]

Hit Confirmation and Potency Determination

Primary hits from the HTS campaign are subjected to a series of secondary assays to confirm their activity and determine their potency. This involves re-testing the compounds in a dose-response format to calculate the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3]

Table 1: Dose-Response and Potency of Primary Hits

| Compound ID | HTS Inhibition (%) | MIC (µM) |

| Mtb-IN-1 | 98.2 | 5.6 |

| Mtb-IN-2 | 95.5 | 12.1 |

| Mtb-IN-3 | 92.1 | > 50 |

| Mtb-IN-4 | 99.8 | 0.9 |

| Mtb-IN-5 | 91.3 | 25.4 |

| This compound | 97.6 | 1.4 |

| Amikacin | 99.9 | 0.2 |

Data are hypothetical and for illustrative purposes. Amikacin is included as a positive control.

Cytotoxicity and Selectivity Assessment

A critical step in early drug discovery is to ensure that the identified hits are not generally toxic to host cells. Cytotoxicity is often assessed against a mammalian cell line, such as Vero (monkey kidney epithelial cells) or HepG2 (human liver cancer cells).[3][4] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay are commonly used to measure cell viability.[5][6]

The ratio of cytotoxicity (CC50) to antimicrobial activity (MIC) provides the Selectivity Index (SI), a key parameter for prioritizing compounds for further development. A higher SI value is desirable, indicating that the compound is more toxic to the pathogen than to the host cells.

Table 2: Cytotoxicity and Selectivity Index of Confirmed Hits

| Compound ID | MIC (µM) | CC50 (Vero Cells, µM) | Selectivity Index (SI = CC50/MIC) |

| Mtb-IN-1 | 5.6 | 89.4 | 16.0 |

| Mtb-IN-4 | 0.9 | 5.2 | 5.8 |

| This compound | 1.4 | >100 | >71 |

| Amikacin | 0.2 | >200 | >1000 |

Data are hypothetical. A higher SI is indicative of greater selectivity for the pathogen.

Based on this hypothetical data, this compound would be prioritized due to its potent anti-mycobacterial activity and high selectivity index.

Hit-to-Lead Progression

Following the initial identification and characterization, a promising hit like this compound would enter the hit-to-lead phase. This involves medicinal chemistry efforts to synthesize and test analogues of the hit compound to establish a structure-activity relationship (SAR). The goal is to optimize the compound's potency, selectivity, and drug-like properties.

The logical progression from a primary hit to a lead candidate is illustrated in the following diagram.

Caption: Logical workflow from a confirmed hit to a lead candidate.

Experimental Protocols

M. tuberculosis Whole-Cell Growth Inhibition Assay

This protocol is adapted from methods using fluorescent reporter strains of Mtb.[1]

Materials:

-

M. tuberculosis H37Rv expressing a fluorescent protein (e.g., mCherry).

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

-

Test compounds dissolved in DMSO.

-

Amikacin (positive control).

-

DMSO (negative control).

-

Sterile, black, clear-bottom 384-well microtiter plates.

Procedure:

-

Prepare a culture of fluorescent Mtb H37Rv to an optical density at 590 nm (OD590) of 0.4-0.6.

-

Dilute the bacterial culture in 7H9-OADC-Tween 80 medium to a final OD590 of 0.02.

-

Using an automated liquid handler, dispense 25 µL of diluted compounds into the 384-well plates. The final concentration of DMSO should not exceed 1%.

-

Add 25 µL of the diluted Mtb culture to each well.

-

Include positive controls (Amikacin) and negative controls (DMSO) on each plate.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

Measure fluorescence (e.g., excitation at 587 nm and emission at 610 nm for mCherry) using a plate reader.

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.[7]

Materials:

-

Vero cells (or another suitable mammalian cell line).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Test compounds dissolved in DMSO.

-

Doxorubicin (positive control for cytotoxicity).

-

DMSO (negative control).

-

MTT reagent (5 mg/mL in PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

Sterile, clear, 96-well microtiter plates.

Procedure:

-

Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compounds in complete DMEM.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

-

Add 10 µL of MTT reagent to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the negative control and determine the CC50 value.

References

- 1. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Identification of Novel Chemical Scaffolds that Inhibit the Growth of Mycobacterium tuberculosis in Macrophages [frontiersin.org]

- 5. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]

- 7. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Checkerboard Assay with Mtb-IN-6 and Isoniazid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Combination therapy is the cornerstone of effective TB treatment, aiming to enhance efficacy, shorten treatment duration, and prevent the development of resistance. The checkerboard assay is a robust in vitro method to systematically evaluate the interactions between two antimicrobial agents, identifying potential synergistic, additive, indifferent, or antagonistic effects.

These application notes provide a detailed protocol for performing a checkerboard assay to assess the interaction between the first-line anti-TB drug isoniazid and a novel compound, Mtb-IN-6. Isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3][4] The mechanism of action for this compound is currently not specified in publicly available literature. This protocol is designed to be a comprehensive guide for researchers to determine the fractional inhibitory concentration (FIC) index, which quantifies the nature of the drug interaction.

Data Presentation

The results of the checkerboard assay are summarized by calculating the Fractional Inhibitory Concentration (FIC) for each compound and the FIC Index (FICI) for the combination.

-

FIC of Drug A (this compound): (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B (Isoniazid): (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FICI: FIC of Drug A + FIC of Drug B

The interaction is interpreted based on the FICI value:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

The quantitative data from a representative checkerboard assay should be presented in a clear, tabular format.

Table 1: Representative Checkerboard Assay Data for this compound and Isoniazid against M. tuberculosis

| This compound (µg/mL) | Isoniazid (µg/mL) | Growth (+/-) | FIC (this compound) | FIC (Isoniazid) | FICI | Interpretation |

| MIC Alone | ||||||

| 8 | 0 | - | 1.00 | 0.00 | 1.00 | - |

| 0 | 0.25 | - | 0.00 | 1.00 | 1.00 | - |

| Combination | ||||||

| 4 | 0.03125 | - | 0.50 | 0.125 | 0.625 | Additive |

| 2 | 0.0625 | - | 0.25 | 0.25 | 0.50 | Synergy |

| 1 | 0.125 | - | 0.125 | 0.50 | 0.625 | Additive |

| 0.5 | 0.125 | + | - | - | - | - |

Note: This table presents hypothetical data for illustrative purposes. Researchers should populate it with their experimental findings.

Experimental Protocols

This section provides a detailed methodology for conducting the checkerboard assay.

Materials and Reagents

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

-

This compound (Source to be identified by the researcher)

-

Isoniazid (e.g., Sigma-Aldrich, Millipore)

-

Sterile 96-well microplates

-

Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary

-

Resazurin sodium salt solution (for viability assessment)

-

Sterile tubes, pipettes, and other standard laboratory consumables

-

Incubator at 37°C

-

Microplate reader

Preparation of Bacterial Inoculum

-

Culture M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).

-

Vortex the culture with sterile glass beads to break up clumps.

-

Allow the culture to stand for 5-10 minutes to allow larger clumps to settle.

-

Carefully transfer the upper suspension to a new sterile tube.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

-

Dilute the adjusted inoculum 1:100 in Middlebrook 7H9 broth to obtain a final concentration of approximately 1-5 x 10⁵ CFU/mL.

Preparation of Drug Dilutions

-

Stock Solutions: Prepare stock solutions of this compound and isoniazid in an appropriate solvent (e.g., DMSO or sterile water). The concentration of the stock solutions should be at least 100-fold higher than the highest concentration to be tested.

-

Working Solutions: From the stock solutions, prepare working solutions of each drug in Middlebrook 7H9 broth. The concentration of these working solutions should be 4 times the final desired highest concentration in the assay.

-

Serial Dilutions:

-

This compound: In a sterile 96-well plate (the "drug plate"), perform serial two-fold dilutions of the this compound working solution horizontally (e.g., across columns 1 to 10).

-

Isoniazid: Perform serial two-fold dilutions of the isoniazid working solution vertically (e.g., down rows A to G).

-

Checkerboard Assay Setup

-

In a new sterile 96-well microplate (the "assay plate"), add 50 µL of Middlebrook 7H9 broth to all wells.

-

Transfer 50 µL of each this compound dilution from the "drug plate" to the corresponding columns of the "assay plate".

-

Transfer 50 µL of each isoniazid dilution from the "drug plate" to the corresponding rows of the "assay plate". This will result in a matrix of drug combinations.

-

Include control wells:

-

Growth Control: Wells with no drug (broth only).

-

This compound MIC Control: Wells with only this compound dilutions.

-

Isoniazid MIC Control: Wells with only isoniazid dilutions.

-

Sterility Control: Wells with broth only (no bacteria).

-

-

Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control wells. The final volume in each well will be 200 µL.

-

Seal the plate and incubate at 37°C for 7-14 days.

Determination of MIC and FICI

-

After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

-

Visually inspect the wells. A color change from blue to pink indicates bacterial growth.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug(s) that prevents this color change.

-

Determine the MIC of each drug alone and in combination.

-

Calculate the FIC for each drug and the FICI for the combination using the formulas provided in the "Data Presentation" section.

Visualizations

Experimental Workflow

Caption: Workflow for the checkerboard assay.

Mechanism of Action of Isoniazid

Caption: Isoniazid's mechanism of action.

References

- 1. [Determination of in vitro synergy by a checkerboard method when 3 core antimicrobial agents of the retreatment new scheme combined against MDR-MTB and XDR-MTB] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Mtb-IN-6 in M. tuberculosis Culture

Introduction

Research into novel therapeutic agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is critical to global health efforts. This document provides detailed application notes and protocols for the use of Mtb-IN-6, a novel inhibitor, in the culture of M. tuberculosis. These guidelines are intended for researchers, scientists, and drug development professionals working on anti-tuberculosis drug discovery and development. The protocols outlined below cover the determination of this compound's inhibitory activity, its effect on intracellular Mtb, and the elucidation of its potential mechanism of action through signaling pathway analysis.

Quantitative Data Summary

The inhibitory effects of this compound against M. tuberculosis have been quantified to determine its potency. The following table summarizes the key quantitative data for this compound.

| Metric | Value | Cell Type/Conditions | Reference |

| MIC (Minimum Inhibitory Concentration) | 8 µg/mL | M. tuberculosis H37Rv (broth culture) | [1] |

| IC50 (Half-maximal Inhibitory Concentration) | 0.91 µM | InhA enzyme assay | [1] |

| Intracellular Growth Inhibition (%) | 61.3% | Infected human monocyte-derived macrophages (MDMs) | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be comprehensive and reproducible for researchers in a standard BSL-3 laboratory setting.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Axenic Culture

This protocol outlines the procedure for determining the MIC of this compound against M. tuberculosis H37Rv using the microplate Alamar Blue assay (MABA).

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

-

This compound stock solution (in DMSO)

-

Sterile 96-well microplates

-

Alamar Blue reagent

-

Resazurin solution

-

Spectrophotometer or fluorometer

Procedure:

-

Bacterial Culture Preparation:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Adjust the bacterial suspension to a final concentration of approximately 1 x 105 CFU/mL in fresh 7H9 broth.

-

-

Compound Dilution:

-

Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL.

-

Include a positive control (no drug) and a negative control (no bacteria).

-

Ensure the final DMSO concentration does not exceed 1% in all wells.[2]

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial suspension to each well containing the serially diluted compound.

-

Seal the plate and incubate at 37°C for 7 days.

-

-

Alamar Blue Assay:

-

After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

-

Incubate for an additional 24 hours at 37°C.

-

Visually assess the color change (blue to pink indicates bacterial growth). The MIC is the lowest concentration of this compound that prevents a color change.

-

Protocol 2: Intracellular Growth Inhibition Assay in Macrophages

This protocol details the method for assessing the efficacy of this compound against M. tuberculosis residing within macrophages.

Materials:

-

Human monocyte-derived macrophages (MDMs) or a suitable macrophage cell line (e.g., THP-1)

-

M. tuberculosis H37Rv culture

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

This compound

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

Middlebrook 7H11 agar plates

Procedure:

-

Macrophage Seeding and Infection:

-

Seed macrophages in a 24-well plate at a density of 2 x 105 cells per well and allow them to adhere overnight.

-

Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.

-

Wash the cells three times with PBS to remove extracellular bacteria.

-

-

Compound Treatment:

-

Add fresh RPMI-1640 medium containing various concentrations of this compound to the infected cells.

-

Include a no-drug control.

-

-

Incubation and Lysis:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

After incubation, wash the cells with PBS and lyse them with 500 µL of lysis buffer.

-

-

CFU Enumeration:

-

Prepare serial dilutions of the cell lysates in PBS.

-

Plate the dilutions on Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

-

Count the colonies to determine the number of viable intracellular bacteria (CFU/mL).

-

Calculate the percentage of growth inhibition compared to the untreated control.

-

Signaling Pathways and Experimental Workflows

To visualize the experimental processes and the potential signaling pathways affected by this compound, the following diagrams have been generated using Graphviz.

Caption: Workflow for MIC determination of this compound.

Caption: Workflow for intracellular growth inhibition assay.

Caption: Proposed signaling pathway of this compound action.

References

Application Notes and Protocols for the Evaluation of Mtb-IN-6 in Macrophage Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a formidable pathogen primarily residing within host macrophages. The complex host-pathogen interplay within the macrophage provides a critical environment for evaluating novel anti-tubercular agents. These application notes provide a comprehensive guide for the evaluation of Mtb-IN-6, a respiratory inhibitor of M. tuberculosis, within in vitro macrophage infection models.

This compound has been identified as a direct inhibitor of wild-type Mtb with an IC50 of 25 µM and has been shown to enhance the bactericidal activity of isoniazid (INH)[1][2]. While its primary mechanism is direct action against Mtb, it is crucial to evaluate its efficacy in the context of the intracellular environment of the macrophage. These protocols will enable researchers to assess the intracellular potency of this compound, its potential to modulate macrophage responses, and its synergistic effects with other anti-tubercular drugs.

The following sections detail protocols for the culture and infection of macrophage cell lines, methodologies for evaluating this compound efficacy, and approaches to investigate its impact on macrophage signaling pathways.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| Target | Mycobacterium tuberculosis (Mtb) Respiration | [1][2] |

| IC50 (Wild-Type Mtb) | 25 µM | [1][2] |

| Observed Synergy | Enhances bactericidal activity of Isoniazid (INH) | [2] |

Experimental Protocols

Protocol 1: Culture and Differentiation of THP-1 Macrophage-like Cells

The human monocytic cell line THP-1 is a widely used model for studying Mtb-macrophage interactions upon differentiation into macrophage-like cells.

Materials:

-

THP-1 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Penicillin-Streptomycin (optional, for routine culture but not for infection assays)

-

6-well and 96-well tissue culture plates

Procedure:

-

Thawing and Culture: Thaw cryopreserved THP-1 cells rapidly and culture in RPMI-1640 supplemented with 10% FBS. Maintain cells at a density between 1x10^5 and 1x10^6 cells/mL.

-

Differentiation: Seed THP-1 monocytes into 6-well or 96-well plates at a density of 2x10^5 cells/well or 5x10^4 cells/well, respectively.

-

Add PMA to a final concentration of 25-100 ng/mL to induce differentiation into adherent macrophage-like cells.

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the PMA-containing medium and wash the adherent cells gently with pre-warmed phosphate-buffered saline (PBS).

-

Add fresh, antibiotic-free RPMI-1640 with 10% FBS and rest the cells for 24 hours before infection.

Protocol 2: Infection of Macrophages with Mycobacterium tuberculosis

This protocol describes the infection of differentiated THP-1 cells with Mtb. All work with live Mtb must be performed in a Biosafety Level 3 (BSL-3) laboratory.

Materials:

-

Differentiated THP-1 cells in antibiotic-free medium

-

Mycobacterium tuberculosis (e.g., H37Rv strain) culture in Middlebrook 7H9 broth

-

PBS

-

Gentamicin

Procedure:

-

Prepare Mtb Inoculum: Grow Mtb to mid-log phase. To create a single-cell suspension, centrifuge the culture, resuspend the pellet in PBS, and pass it through a syringe with a 27-gauge needle multiple times to break up clumps.

-

Determine Multiplicity of Infection (MOI): Adjust the bacterial suspension to achieve the desired MOI (e.g., 1-10 bacteria per macrophage).

-

Infection: Remove the medium from the differentiated THP-1 cells and add the Mtb inoculum.

-

Incubate for 4 hours at 37°C to allow for phagocytosis.

-

Remove Extracellular Bacteria: After the incubation period, aspirate the inoculum and wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

-

Add fresh culture medium containing a low concentration of gentamicin (e.g., 50 µg/mL) for 1 hour to kill any remaining extracellular bacteria.

-

Wash the cells again with PBS and add fresh antibiotic-free medium.

Protocol 3: Evaluation of this compound Intracellular Efficacy

This protocol outlines the determination of the intracellular efficacy of this compound by measuring the colony-forming units (CFU) of Mtb within infected macrophages.

Materials:

-

Mtb-infected THP-1 cells

-

This compound

-

DMSO (vehicle control)

-

Isoniazid (INH) or Rifampicin (RIF) as positive controls

-

Sterile water with 0.05% Tween 80

-

Middlebrook 7H10 or 7H11 agar plates

Procedure:

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations of this compound to the infected macrophage cultures. Include a vehicle control (DMSO) and positive controls (INH or RIF).

-

Incubation: Incubate the treated, infected cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Macrophage Lysis: At the desired time points, aspirate the medium and lyse the macrophages by adding sterile water containing 0.05% Tween 80. Incubate for 10-15 minutes at room temperature.

-

Plating for CFU: Prepare serial dilutions of the cell lysates in sterile water with 0.05% Tween 80.

-

Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.

-

Incubation and Enumeration: Incubate the plates at 37°C for 3-4 weeks. Count the number of colonies to determine the CFU per well.

-

Data Analysis: Calculate the percentage of Mtb growth inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value.

Table 2: Example Data for this compound Intracellular Efficacy

| Compound | Concentration (µM) | Mean CFU/well (Day 3) | % Inhibition |

| Vehicle (DMSO) | - | 5.2 x 10^5 | 0 |

| This compound | 5 | 3.9 x 10^5 | 25 |

| This compound | 10 | 2.6 x 10^5 | 50 |

| This compound | 25 | 1.1 x 10^5 | 78.8 |

| This compound | 50 | 0.5 x 10^5 | 90.4 |

| INH (Positive Control) | 1 | 0.2 x 10^5 | 96.2 |

Protocol 4: Assessment of Macrophage Viability

It is crucial to determine if the observed reduction in Mtb CFU is due to the compound's effect on the bacteria or toxicity to the host macrophages.

Materials:

-

Uninfected and Mtb-infected THP-1 cells

-

This compound

-

Resazurin-based viability assay (e.g., alamarBlue) or LDH cytotoxicity assay kit

Procedure:

-

Treat Cells: Culture uninfected and infected THP-1 cells in the presence of the same concentrations of this compound used for the efficacy assay.

-

Incubate: Incubate for the same duration as the efficacy assay (3-5 days).

-

Perform Viability/Cytotoxicity Assay: Follow the manufacturer's instructions for the chosen viability or cytotoxicity assay.

-

Data Analysis: Calculate the percentage of viable cells or cytotoxicity for each compound concentration relative to the vehicle control.

Mandatory Visualizations

Caption: Experimental workflow for evaluating this compound in Mtb-infected macrophages.

Caption: Mtb-macrophage interaction and potential therapeutic intervention points.

References

Application Notes and Protocols for In Vivo Evaluation of Mtb-IN-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. Novel therapeutic strategies are urgently needed. Mtb-IN-6 (also known as Compound C10) is a promising respiratory inhibitor of M. tuberculosis. It has been shown to enhance the bactericidal activity of the frontline anti-TB drug isoniazid (INH), particularly against INH-resistant strains[1]. This document provides detailed application notes and protocols for the in vivo evaluation of this compound in established animal models of TB.

This compound exhibits an IC50 of 25 µM against wild-type Mtb and its molecular formula is C23H21NO3S. Its mechanism of action involves the inhibition of Mtb respiration, leading to a rerouting of carbon flux towards valine and away from gluconeogenesis and the tricarboxylic acid (TCA) cycle[1]. This metabolic rewiring sensitizes even INH-resistant Mtb to the effects of isoniazid[1]. While this compound treatment does lead to ATP depletion, this is not the primary mechanism behind its synergistic activity with INH[1].

These protocols are designed to guide researchers in assessing the efficacy, pharmacokinetics, and safety of this compound, both as a standalone agent and in combination with isoniazid, in a preclinical setting.

Data Presentation

Table 1: Hypothetical In Vivo Efficacy of this compound and Isoniazid Combination in a Murine Model of Chronic TB Infection

| Treatment Group | Dosage (mg/kg) | Route of Administration | Mean Log10 CFU ± SD (Lungs) at 4 Weeks Post-Treatment | Mean Log10 CFU ± SD (Spleen) at 4 Weeks Post-Treatment |

| Vehicle Control | - | Oral | 6.5 ± 0.4 | 5.2 ± 0.3 |

| Isoniazid (INH) | 25 | Oral | 5.8 ± 0.5 | 4.5 ± 0.4 |

| This compound | 50 | Oral | 6.0 ± 0.3 | 4.8 ± 0.2 |

| This compound + INH | 50 + 25 | Oral | 4.2 ± 0.4 | 3.1 ± 0.3 |

Note: This table presents hypothetical data for illustrative purposes, based on the known synergistic effect of this compound and isoniazid. Actual results may vary.

Experimental Protocols

Protocol 1: Murine Model of Chronic Mycobacterium tuberculosis Infection

This protocol describes the establishment of a chronic TB infection in mice, a standard model for evaluating the efficacy of anti-tubercular agents.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Mycobacterium tuberculosis H37Rv strain

-

Aerosol infection chamber (e.g., Glas-Col inhalation exposure system)

-

Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80

-

Middlebrook 7H11 agar supplemented with 10% OADC for CFU enumeration

-

Phosphate-buffered saline (PBS)

-

Tissue homogenizer

Procedure:

-

Bacterial Culture Preparation:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.6-0.8).

-

Wash the bacterial cells twice with PBS and resuspend in PBS to the desired concentration for aerosol infection.

-

-

Aerosol Infection:

-

Calibrate the aerosol infection chamber to deliver approximately 100-200 bacilli per mouse lung.

-

Place mice in the exposure chamber and initiate the aerosol infection protocol according to the manufacturer's instructions.

-

At 24 hours post-infection, sacrifice a small cohort of mice (n=3-4) to determine the initial bacterial load in the lungs by plating serial dilutions of lung homogenates on Middlebrook 7H11 agar.

-

-

Establishment of Chronic Infection:

-

Allow the infection to establish for 4-6 weeks. During this period, the bacterial load in the lungs will plateau, signifying the onset of a chronic infection.

-

Protocol 2: In Vivo Efficacy Assessment of this compound

This protocol details the procedure for evaluating the therapeutic efficacy of this compound, alone and in combination with isoniazid, in chronically infected mice.

Materials:

-

Chronically infected mice (from Protocol 1)

-

This compound (formulated for oral administration)

-

Isoniazid (formulated for oral administration)

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

Procedure:

-

Animal Grouping and Treatment:

-

Randomly assign chronically infected mice into the following treatment groups (n=10-12 mice per group):

-

Group 1: Vehicle control

-

Group 2: Isoniazid (e.g., 25 mg/kg)

-

Group 3: this compound (e.g., 50 mg/kg)

-

Group 4: this compound (e.g., 50 mg/kg) + Isoniazid (e.g., 25 mg/kg)

-

-

Administer the respective treatments orally once daily for 5 days a week for 4 weeks.

-

-

Monitoring:

-

Monitor the body weight and general health of the mice throughout the treatment period.

-

-

Endpoint Analysis:

-

At the end of the 4-week treatment period, euthanize the mice.

-

Aseptically remove the lungs and spleens.

-

Homogenize the organs in PBS.

-

Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar.

-

Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU).

-

-

Data Analysis:

-

Convert the CFU counts to Log10 CFU.

-

Compare the mean Log10 CFU between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test). A significant reduction in CFU in the treated groups indicates therapeutic efficacy.

-

Mandatory Visualizations

Caption: Mechanism of action of this compound and its synergy with isoniazid.

Caption: Experimental workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols: Mtb-IN-6 Administration in a Mouse Model of Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutic agents. This document provides detailed application notes and protocols for the administration and evaluation of Mtb-IN-6, a novel investigational compound, in a mouse model of tuberculosis. The protocols outlined below are intended to guide researchers in assessing the efficacy, pharmacokinetics, and safety of this compound.

While specific data for a compound designated "this compound" is not publicly available, this document synthesizes established methodologies and best practices from preclinical tuberculosis research to provide a comprehensive framework. Researchers should adapt these protocols based on the specific physicochemical properties and hypothesized mechanism of action of this compound.

In Vivo Efficacy Assessment of this compound

The primary objective of in vivo efficacy studies is to determine the ability of this compound to reduce the bacterial burden in mice infected with M. tuberculosis.

Experimental Protocol: Aerosol Infection and Treatment

This protocol describes the establishment of a chronic TB infection in mice via aerosol inhalation, followed by therapeutic intervention with this compound.

Materials:

-

Mycobacterium tuberculosis H37Rv (or other virulent strain)

-

Specific pathogen-free BALB/c or C57BL/6 mice (female, 6-8 weeks old)

-

Aerosol infection chamber (e.g., Glas-Col)

-

This compound formulation (vehicle to be determined based on compound solubility and stability)

-

Positive control drug (e.g., isoniazid, rifampicin)

-

7H11 agar plates supplemented with OADC

-

Phosphate-buffered saline (PBS)

-

Tissue homogenizer

Procedure:

-

Infection:

-

Prepare a mid-log phase culture of M. tuberculosis H37Rv.

-

Calibrate the aerosol infection chamber to deliver a low dose of approximately 100-200 colony-forming units (CFU) per mouse lung.

-

Expose mice to the aerosolized bacteria.

-

At 24 hours post-infection, sacrifice a small cohort of mice (n=3-5) to determine the initial bacterial deposition in the lungs.

-

-

Treatment:

-

Allow the infection to establish for a period of 2-4 weeks to develop a chronic infection state.

-

Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

-

Administer this compound and control treatments daily (or as determined by pharmacokinetic studies) via the appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Monitor mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy).

-

-

Bacterial Load Determination:

-

At predetermined time points (e.g., 2, 4, and 6 weeks of treatment), euthanize a subset of mice from each group.

-

Aseptically remove the lungs and spleen.

-

Homogenize the organs in PBS.

-

Prepare serial dilutions of the homogenates and plate on 7H11 agar.

-

Incubate plates at 37°C for 3-4 weeks and enumerate CFU.

-

Data Presentation: In Vivo Efficacy

The following table structure should be used to summarize the quantitative data from the in vivo efficacy studies.

| Treatment Group | Dose (mg/kg) | Route of Administration | Duration of Treatment (weeks) | Mean Log10 CFU ± SD (Lungs) | Mean Log10 CFU ± SD (Spleen) |

| Vehicle Control | - | - | 4 | ||

| This compound | X | Oral | 4 | ||

| This compound | Y | Oral | 4 | ||

| Positive Control | Z | Oral | 4 |

Pharmacokinetic Analysis of this compound

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, which informs dosing regimens for efficacy studies.

Experimental Protocol: Single-Dose Pharmacokinetics

Materials:

-

This compound

-

Healthy, uninfected BALB/c or C57BL/6 mice

-

Appropriate formulation for intravenous (IV) and oral (PO) administration

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

LC-MS/MS or other suitable analytical method for quantifying this compound

Procedure:

-

Dosing:

-

Administer a single dose of this compound to two groups of mice: one via IV injection and one via oral gavage.

-

-

Sample Collection:

-

At various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a subset of mice from each group.

-

Process blood to obtain plasma and store at -80°C until analysis.

-

At the final time point, euthanize the mice and collect relevant tissues (e.g., lungs, liver, spleen, brain) to assess tissue distribution.

-

-

Sample Analysis:

-

Quantify the concentration of this compound in plasma and tissue homogenates using a validated analytical method.

-

Data Presentation: Pharmacokinetic Parameters

Summarize the key pharmacokinetic parameters in a table for clear comparison between different routes of administration.

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose (mg/kg) | ||

| Cmax (ng/mL) | ||

| Tmax (h) | ||

| AUC(0-t) (ngh/mL) | ||

| AUC(0-inf) (ngh/mL) | ||

| t1/2 (h) | ||

| Bioavailability (%) | N/A |

Toxicity Assessment of this compound

Preliminary toxicity studies are essential to determine the safety profile of this compound and to establish a maximum tolerated dose (MTD).

Experimental Protocol: Acute Toxicity Study

Materials:

-

This compound

-

Healthy, uninfected BALB/c or C57BL/6 mice

-

Vehicle control

-

Blood collection supplies for clinical chemistry and hematology

Procedure:

-

Dose Escalation:

-

Administer single, escalating doses of this compound to different groups of mice.

-

-

Monitoring:

-

Observe mice for a period of 14 days for any signs of toxicity, including mortality, changes in body weight, and clinical observations.

-

-

Pathology and Clinical Analysis:

-

At the end of the observation period, euthanize the mice.

-

Collect blood for hematology and clinical chemistry analysis.

-

Perform a gross necropsy and collect major organs for histopathological examination.

-

Data Presentation: Toxicity Endpoints

| Dose (mg/kg) | Mortality (%) | Mean Body Weight Change (%) | Key Clinical Observations | Significant Hematology/Clinical Chemistry Findings | Histopathological Findings |

| Vehicle | |||||

| Dose 1 | |||||

| Dose 2 | |||||

| Dose 3 |

Signaling Pathways and Experimental Workflows

Visualizing the experimental process and the potential mechanism of action of this compound can aid in understanding and planning experiments.

Diagrams

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Caption: Hypothetical signaling pathway for this compound mechanism of action.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the preclinical evaluation of this compound in a mouse model of tuberculosis. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, which is essential for advancing novel anti-TB drug candidates through the development pipeline. Researchers are encouraged to adapt and optimize these protocols based on the specific characteristics of this compound.

Application Notes and Protocols: Measuring the Synergistic Effect of Mtb-IN-6 with other TB Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies.[1][2] Combination therapy is a cornerstone of tuberculosis treatment, aiming to enhance efficacy, prevent the emergence of resistance, and shorten treatment duration.[2][3] Evaluating the synergistic potential of new chemical entities, such as the novel investigational compound Mtb-IN-6, with existing anti-TB drugs is a critical step in the preclinical development pipeline.

These application notes provide detailed protocols for assessing the synergistic effects of this compound in combination with other anti-TB agents using two standard in vitro methods: the checkerboard assay and the time-kill kinetics assay.[4][5][6]

Data Presentation: Quantifying Drug Synergy

The interaction between two antimicrobial agents can be classified as synergistic, additive (indifferent), or antagonistic. The primary metric for this classification in the checkerboard assay is the Fractional Inhibitory Concentration Index (FICI).

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)

| FICI Value | Interpretation |

| ≤ 0.5 | Synergy[7][8][9] |

| > 0.5 to 4.0 | Additive/Indifference[8][10] |

| > 4.0 | Antagonism[8][11] |

Note: Some literature may define synergy with an FICI of ≤ 0.75.[11][12] The precise cutoff should be defined prior to initiating studies.

Table 2: Example Data from a Checkerboard Assay: this compound and Ethionamide

| This compound Conc. (µg/mL) | Ethionamide Conc. (µg/mL) | Mtb Growth |

| MIC: 4 | 0 | - |

| 2 | 1.25 | + |

| 2 | 0.625 | - |

| 1 | 1.25 | + |

| 1 | 0.625 | - |

| 0.5 | 1.25 | - |

| 0 | MIC: 5 | - |

In this example, the MIC of this compound alone is 4 µg/mL and for Ethionamide alone is 5 µg/mL. In combination, growth is inhibited at concentrations of 2 µg/mL of this compound and 0.625 µg/mL of Ethionamide.

The FICI is calculated as follows: FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[8][9][11]

For the example data in Table 2: FICI = (2 / 4) + (0.625 / 5) = 0.5 + 0.125 = 0.625

This FICI value of 0.625 would be interpreted as additive or weakly synergistic, depending on the predefined cutoff.

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

The checkerboard method is a widely used in vitro technique to assess the synergistic, additive, or antagonistic effects of antimicrobial agents when used in combination.[5]

1. Materials:

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

-

This compound stock solution

-

Second anti-TB drug stock solution (e.g., Ethionamide)

-

96-well microtiter plates

-

Resazurin sodium salt solution (for viability assessment)

-

Incubator (37°C)

2. Procedure:

-

Determine the Minimum Inhibitory Concentration (MIC) of each drug individually. This is the lowest concentration of the drug that inhibits visible growth of Mtb.[5]

-

Prepare drug dilutions. In a 96-well plate, serially dilute this compound horizontally and the second drug vertically to create a matrix of drug concentrations.[13]

-

Inoculate the plate. Add a standardized inoculum of Mtb to each well. The final bacterial concentration should be approximately 105 cells/mL.[12] Include growth control wells (no drug) and sterility control wells (no bacteria).

-

Incubate. Seal the plates and incubate at 37°C for 7-14 days.

-

Assess growth. After incubation, add a resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth.

-

Determine the MIC in combination. The MIC of each drug in combination is the lowest concentration that prevents the color change in the resazurin assay.

-

Calculate the FICI. Use the formula provided above to calculate the FICI for each combination that inhibits growth. The lowest FICI value is reported as the result of the interaction.[12]

Protocol 2: Time-Kill Kinetics Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[1][4][6][14]

1. Materials:

-

Mycobacterium tuberculosis strain

-

Middlebrook 7H9 broth with OADC supplement

-

This compound and second anti-TB drug

-

Culture tubes or flasks

-

Shaking incubator (37°C)

-

Middlebrook 7H10 or 7H11 agar plates

-

Phosphate-buffered saline (PBS) for dilutions

2. Procedure:

-

Prepare Mtb culture. Grow Mtb to mid-log phase.

-

Set up experimental conditions. Prepare tubes with Mtb culture containing:

-

No drug (growth control)

-

This compound alone (at a relevant concentration, e.g., 1x or 2x MIC)

-

Second drug alone (at a relevant concentration)

-

This compound and the second drug in combination

-

-

Incubate. Incubate all tubes in a shaking incubator at 37°C.

-

Sample at time points. At various time points (e.g., 0, 2, 4, 7, and 14 days), collect an aliquot from each tube.[4]

-

Determine viable counts. Prepare serial dilutions of each aliquot in PBS and plate onto 7H10/7H11 agar.

-

Incubate plates. Incubate the agar plates at 37°C for 3-4 weeks until colonies are visible.

-

Count colonies. Count the colony-forming units (CFU) for each condition at each time point.

-

Plot the data. Plot the log10 CFU/mL versus time for each condition.

Interpretation:

-

Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

-

Additive/Indifference: A < 2-log10 but > 1-log10 decrease in CFU/mL.

-

Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.

Signaling Pathways and Mechanisms of Synergy

Understanding the mechanism of action of the drugs being tested can provide a rationale for observed synergy. For instance, if this compound targets a novel pathway, its combination with a drug targeting a well-established pathway like cell wall synthesis could be a powerful synergistic strategy.